methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate
Description
Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate is a sulfonate ester derivative characterized by a 4-methylbenzenesulfonyl (tosyl) group attached to a propanoate backbone. The compound features a methyl ester at the carboxylate position and geminal dimethyl groups at the α-carbon, which confer steric hindrance and influence reactivity.
The presence of the tosyl group suggests utility in protecting-group strategies or as a leaving group in multistep syntheses.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQEKSCNKGNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Hydroxy-2,2-Dimethylpropanoic Acid
The precursor 3-hydroxy-2,2-dimethylpropanoic acid is esterified using methanol under acidic or catalytic conditions. For example, methyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized via Fischer esterification with concentrated sulfuric acid as a catalyst. Alternative methods employ thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with methanol.
Reaction Conditions for Esterification
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) or SOCl₂ |
| Solvent | Methanol (neat) |
| Temperature | Reflux (65–70°C) |
| Time | 4–6 hours |
| Yield | 85–92% |
Tosylation of Methyl 3-Hydroxy-2,2-Dimethylpropanoate
Tosylation introduces the 4-methylbenzenesulfonyl (tosyl) group to the alcohol moiety of the ester. This step employs p-toluenesulfonyl chloride (TsCl) in the presence of a base to scavenge HCl. Triethylamine (TEA) in dichloromethane (DCM) is a widely used system, as demonstrated in the synthesis of methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate.
Optimized Tosylation Protocol
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Reagents :
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Methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equiv)
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TsCl (1.2 equiv)
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TEA (1.5 equiv)
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DCM (0.2–0.5 M concentration)
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Procedure :
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Dissolve the alcohol and TEA in DCM at 20°C.
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Add TsCl dropwise under inert atmosphere.
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Stir for 1–2 hours at room temperature.
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Quench with water, extract organic layer, dry (Na₂SO₄), and concentrate.
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Critical Analysis of Reaction Parameters
Solvent and Base Selection
Dichloromethane is preferred for tosylation due to its inertness and ability to dissolve both organic reagents and byproducts. Triethylamine outperforms weaker bases (e.g., pyridine) in minimizing side reactions such as ester hydrolysis.
Steric and Electronic Effects
The tertiary alcohol in methyl 3-hydroxy-2,2-dimethylpropanoate introduces steric hindrance, necessitating slight excesses of TsCl (1.2–1.5 equiv) to drive the reaction to completion. Kinetic studies on analogous systems show that tosylation rates decrease with increasing alkyl substitution, but full conversion is achievable within 2 hours.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradients of hexane/ethyl acetate (5:1 to 3:1). This removes unreacted TsCl and triethylamine hydrochloride.
Spectroscopic Validation
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¹H NMR (CDCl₃) : Key signals include:
Scalability and Industrial Applications
The described methodology is scalable to multi-kilogram batches, with patents highlighting its utility in synthesizing prostaglandin analogs and kinase inhibitors. For instance, WO2009/102155 details a pilot-scale synthesis achieving 91% yield through continuous extraction and solvent recycling.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Corresponding amides or thioethers.
Reduction: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanol.
Oxidation: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoic acid.
Scientific Research Applications
methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate involves its reactivity with nucleophiles and electrophiles. The sulfonyloxy group acts as a leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoate (CAS 92921-33-0)
- Structure : Differs in the sulfonamide (-NHSO₂-) linkage instead of the sulfonate ester (-OSO₂-). The α-carbon bears a phenyl group instead of geminal dimethyl substituents.
- Reactivity: Sulfonamides are less reactive as leaving groups compared to sulfonate esters, making this compound more stable but less suited for alkylation reactions.
- Applications : Sulfonamide derivatives are common in drug discovery (e.g., enzyme inhibitors) due to their hydrogen-bonding capabilities .
2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoate
- Structure: Features ethylsulfanyl and phenoxyethyl substituents, with a methylsulfonyloxy group on the aromatic ring.
- Reactivity : The ethylsulfanyl group introduces nucleophilic sulfur, while the methylsulfonyloxy moiety may act as a polar directing group.
- Applications: Likely a metabolite or intermediate in xenobiotic metabolism, as ethylsulfanyl groups are common in prodrugs or detoxification pathways .
Resmethrin (CAS 10453-86-8)
- Structure : A pyrethroid insecticide with a cyclopropane core, a furanyl ester, and a 2-methylpropenyl group.
- Reactivity : The cyclopropane ring and conjugated ester system enable rapid neurotoxic action in insects.
- Applications: Restricted to public health use due to environmental persistence concerns, contrasting with the synthetic utility of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate .
Structural and Functional Data Table
Research Findings and Implications
- Reactivity Trends : Sulfonate esters (e.g., the target compound) exhibit higher reactivity in nucleophilic substitutions compared to sulfonamides . The geminal dimethyl groups may hinder steric access, moderating reaction rates.
- Biological Activity : Unlike resmethrin, which targets insect sodium channels, the target compound lacks conjugated systems necessary for pesticidal activity. Its utility likely resides in synthetic chemistry rather than direct bioactivity.
Biological Activity
Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate, also known by its CAS number 25255-56-5, is an organic compound notable for its sulfonyloxy group and ester functionality. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential roles in biochemical pathways and enzyme interactions.
Chemical Structure and Properties
The structure of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate can be depicted as follows:
This compound features a bulky sulfonyloxy group, which influences its reactivity and biological activity. The presence of the 2,2-dimethyl group provides steric hindrance that may enhance selectivity in chemical reactions.
The biological activity of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate is primarily attributed to its ability to interact with various biochemical pathways. The sulfonyloxy group acts as a leaving group in substitution reactions, facilitating interactions with nucleophiles such as amines and thiols. The ester moiety can undergo hydrolysis or reduction, leading to various functional derivatives that may exhibit distinct biological activities .
Enzyme Interactions
Research indicates that this compound may serve as a precursor in the synthesis of pharmaceuticals targeting specific enzymes. Its structural properties allow it to participate in enzyme-catalyzed reactions, potentially influencing pathways related to DNA transcription and regulation .
Study on Biodistribution
A study involving the biodistribution of a radiolabeled derivative of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate demonstrated its potential utility in imaging studies. The compound was radiolabeled by displacing the tosylate group with fluorine-18, allowing for tracking within biological systems . This application highlights the compound's relevance in medical imaging and diagnostics.
Synthesis and Evaluation of Related Compounds
In related research, derivatives of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate were synthesized and evaluated for their biological activities. For instance, modifications to the core structure led to compounds that were tested against histone deacetylase (HDAC) isoforms. Some derivatives showed promising inhibitory activity against HDAC1–3, indicating potential applications in cancer therapy .
Comparative Analysis
The biological activity of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate can be compared with other sulfonyloxy esters:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate | Potential enzyme interactions; imaging agent | Sulfonyloxy group; bulky substituents |
| Other Sulfonyloxy Esters | Varies; often involved in similar pathways | Varies; typically includes sulfonyloxy moiety |
Q & A
Basic: What are the critical parameters for optimizing the synthetic route of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate?
Answer:
The synthesis requires careful control of reaction conditions:
- Temperature: Elevated temperatures (e.g., 60–80°C) may accelerate sulfonylation but risk side reactions like hydrolysis .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency by stabilizing intermediates .
- Catalysts: Use of mild bases (e.g., triethylamine) to neutralize byproducts (e.g., HCl) during sulfonate ester formation .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from unreacted starting materials .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Distinct signals for the methyl groups (δ ~1.2–1.4 ppm) and the 4-methylbenzenesulfonyl moiety (δ ~2.4 ppm for CH₃, δ ~7.3–7.8 ppm for aromatic protons) .
- ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and sulfonate (δ ~125–140 ppm for aromatic carbons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragments (e.g., loss of tosylate group) .
Advanced: How do reaction kinetics vary for nucleophilic substitutions involving the tosylate leaving group?
Answer:
- Rate Analysis: Pseudo-first-order kinetics can be applied by maintaining excess nucleophile (e.g., amines or alkoxides). Monitor progress via HPLC or TLC .
- Solvent Effects: Protic solvents (e.g., ethanol) slow reactions due to hydrogen bonding with the leaving group, while DMSO accelerates them via charge stabilization .
- Activation Energy: Arrhenius plots derived from rate constants at 40°C, 60°C, and 80°C reveal energy barriers, aiding in predicting shelf-life and reactivity .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina simulates binding to enzymes (e.g., esterases) by analyzing hydrogen bonding with the sulfonate group and hydrophobic interactions with methyl groups .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values >2 Å indicate conformational instability .
- DFT Calculations: Predict electrophilic sites (e.g., sulfonate oxygen) susceptible to nucleophilic attack, guiding derivatization strategies .
Advanced: How to address contradictory bioactivity data in cell-based assays?
Answer:
- Dose-Response Curves: Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific toxicity thresholds .
- Metabolic Stability: Use LC-MS to quantify degradation products in cell media; instability may explain reduced efficacy over time .
- Off-Target Screening: Employ kinase profiling panels to rule out unintended interactions with non-target proteins .
Basic: What distinguishes this compound from structurally analogous sulfonate esters?
Answer: Key features include:
| Structural Feature | Impact |
|---|---|
| 2,2-Dimethylpropanoate backbone | Steric hindrance reduces ester hydrolysis rates compared to linear analogs . |
| 4-Methylbenzenesulfonyl group | Enhanced electron-withdrawing effect stabilizes the leaving group in SN2 reactions . |
| Methyl ester | Lower reactivity toward nucleophiles compared to ethyl esters . |
Advanced: What methodologies validate the environmental stability of this compound?
Answer:
- Hydrolysis Studies: Incubate in buffers (pH 3–10) at 25°C and 37°C; monitor degradation via UV-Vis (λ = 260 nm for aromatic byproducts) .
- Photodegradation: Expose to UV light (254 nm) and analyze photoproducts using GC-MS; quantify half-life under simulated sunlight .
- Soil Microcosm Assays: Measure residual compound in soil samples via extraction and HPLC; correlate with microbial activity (ATP assays) .
Basic: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Scale-Up Adjustments: Replace batch reactors with flow chemistry setups to improve heat dissipation and mixing .
- Byproduct Management: Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess tosyl chloride .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .
Advanced: What strategies resolve stereochemical ambiguities in derivatives of this compound?
Answer:
- Chiral HPLC: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers; compare retention times with standards .
- X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethyl acetate/hexane at 4°C .
- Circular Dichroism (CD): Correlate Cotton effects (e.g., at 220 nm) with computational predictions of chiral centers .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
- Analog Synthesis: Modify the sulfonate group (e.g., replace tosyl with mesyl) and ester backbone (e.g., introduce cyclopropane rings) .
- Biological Testing: Screen analogs against target enzymes (IC₅₀ assays) and off-targets (e.g., CYP450 isoforms) .
- QSAR Modeling: Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
